

A Comparative Analysis of Muscle Selectivity: ACP-105 versus S-4 Andarine

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Compound of Interest

Compound Name: ACP-105

Cat. No.: B15541016

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For researchers and professionals in drug development, the quest for compounds with tissue-selective anabolic effects while minimizing androgenic side effects is paramount. Among the class of Selective Androgen Receptor Modulators (SARMs), **ACP-105** and S-4 (Andarine) have garnered significant interest. This guide provides an objective comparison of their muscle selectivity, supported by preclinical experimental data.

Mechanism of Action and Receptor Interaction

ACP-105 is characterized as a partial agonist of the androgen receptor (AR).[1] This means it binds to and activates the receptor, but elicits a submaximal response compared to a full agonist like testosterone. In preclinical models, **ACP-105** has demonstrated potent anabolic effects on muscle and bone with minimal impact on the prostate.[2][3]

S-4 (Andarine), on the other hand, exhibits a more complex interaction with the androgen receptor, acting as a full agonist in muscle tissue and a partial agonist in the prostate.[4] This differential activity is the basis for its selective anabolic effects. Preclinical studies have shown that S-4 can effectively stimulate muscle growth while having a significantly smaller impact on prostate size compared to testosterone.[5]

Quantitative Comparison of Anabolic and Androgenic Activity

Preclinical studies, primarily in castrated rodent models, provide the basis for comparing the muscle-selective properties of **ACP-105** and S-4. The primary endpoints in these studies are typically the weight of an anabolic tissue (levator ani muscle) and an androgenic tissue (prostate).

Compound	Animal Model	Dosage	Anabolic Effect (Levator Ani Muscle)	Androgenic Effect (Prostate)	Anabolic: Androgenic Ratio	Reference
ACP-105	Castrated Male Rats	1 mg/kg/day	67% of DHT's effect	21% of DHT's effect	3.19:1	[6]
S-4 (Andarine)	Castrated Male Rats	0.3 mg/day	Full restoration to intact control weight	33.8% of intact control weight	Not explicitly calculated, but demonstrates high selectivity	[5]
S-4 (Andarine)	Castrated Male Rats	3 mg/kg	Full restoration to intact control weight	16% of intact control weight	Not explicitly calculated, but demonstrates high selectivity	[7]
Testosterone Propionate (for comparison)	Castrated Male Rats	Not specified	104% of intact control weight	121% of intact control weight	~0.86:1	[4]

Experimental Protocols

The data presented above is derived from studies employing the following general methodologies:

Animal Model and Surgical Procedure

- Species: Male Sprague-Dawley or similar strains of rats are commonly used.
- Orchidectomy (Castration): To eliminate the influence of endogenous androgens, the animals undergo surgical removal of the testes. This creates a baseline state of androgen deprivation, allowing for the clear assessment of the effects of exogenous compounds.[\[6\]](#)[\[7\]](#)

Compound Administration

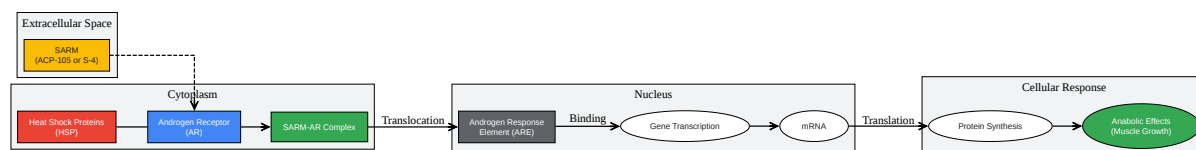
- Route of Administration: Compounds are typically administered orally or via subcutaneous injection.[\[8\]](#)
- Dosing Regimen: Animals are treated with varying doses of the SARM, a vehicle control, and often a comparator androgen like testosterone propionate or dihydrotestosterone (DHT). The treatment duration typically ranges from two to twelve weeks.[\[1\]](#)[\[4\]](#)

Tissue Analysis

- Endpoint Measurement: At the conclusion of the study, the animals are euthanized, and the levator ani muscle and prostate gland are dissected and weighed.
- Data Normalization: Tissue weights are often normalized to the animal's body weight to account for variations in size. The effects are then compared to both castrated controls and intact (non-castrated) controls to determine the extent of anabolic and androgenic activity.[\[7\]](#)

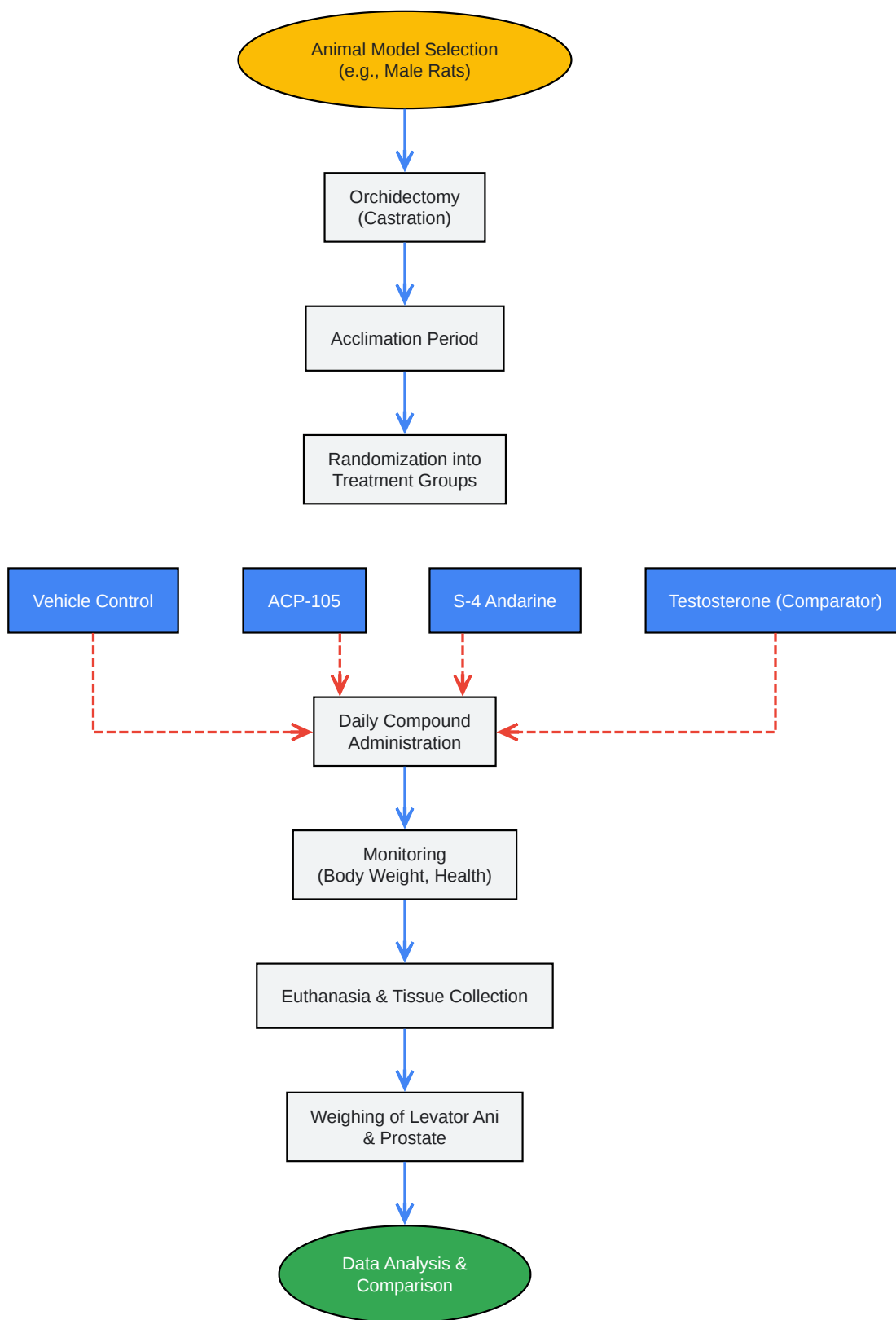
Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.



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Caption: Androgen Receptor Signaling Pathway for SARMs.



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Caption: Preclinical Experimental Workflow for SARM Evaluation.

Conclusion

Based on the available preclinical data, both **ACP-105** and S-4 Andarine demonstrate a significant degree of muscle selectivity, promoting anabolic effects in muscle tissue with a substantially lower impact on the prostate compared to traditional androgens like testosterone. S-4's profile as a full agonist in muscle and partial agonist in the prostate provides a clear mechanism for this selectivity. **ACP-105**, as a partial agonist, also achieves a favorable anabolic-to-androgenic ratio.

For researchers, the choice between these compounds may depend on the specific research question. The more extensive preclinical data available for S-4 might make it a more established model compound for studying SARM mechanisms. However, **ACP-105**'s distinct partial agonist profile presents an alternative for comparative pharmacology studies. It is crucial to note that these findings are based on animal models, and further research is necessary to fully elucidate their effects and therapeutic potential.

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